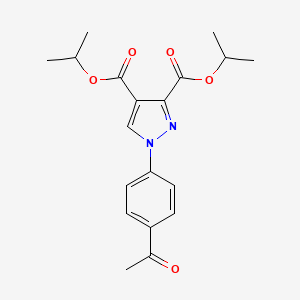
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C21H25NO5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 4-acetylphenylhydrazine with diethyl oxalate under acidic conditions to form the pyrazole ring. This intermediate is then esterified with isopropyl alcohol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones
- 1-(4-acetylphenyl)-3-alkylimidazolium salts
Uniqueness
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
853407-27-9 |
|---|---|
Molekularformel |
C19H22N2O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
dipropan-2-yl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H22N2O5/c1-11(2)25-18(23)16-10-21(20-17(16)19(24)26-12(3)4)15-8-6-14(7-9-15)13(5)22/h6-12H,1-5H3 |
InChI-Schlüssel |
QEILCFVKACBPSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CN(N=C1C(=O)OC(C)C)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)

![(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
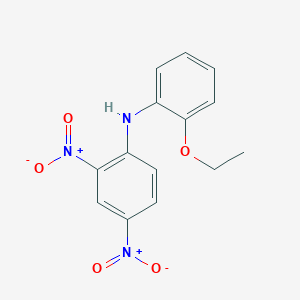
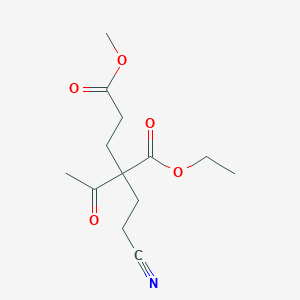
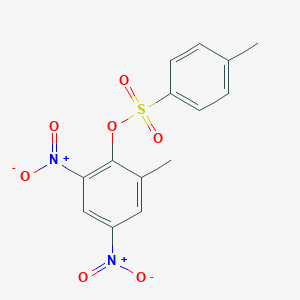
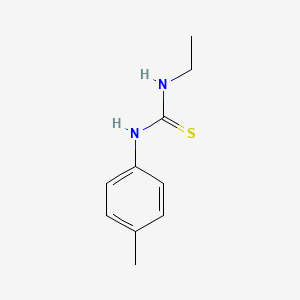
![5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
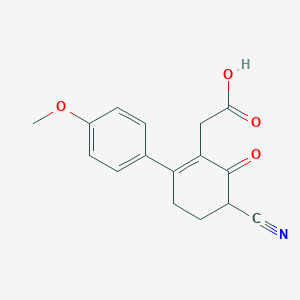
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)
![Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-](/img/structure/B11963426.png)
![3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid](/img/structure/B11963434.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963435.png)
